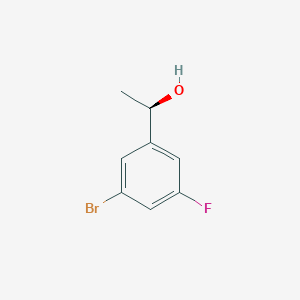

(1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-1-(3-bromo-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMICUVVTYFJRJY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568179-79-2 | |

| Record name | (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthesis Methodologies of 1r 1 3 Bromo 5 Fluorophenyl Ethan 1 Ol

Catalytic Asymmetric Reduction Strategies

Catalytic asymmetric reduction of the prochiral ketone 1-(3-bromo-5-fluorophenyl)ethanone (B169089) represents the most direct and atom-economical approach to (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol. This area has seen significant advancements through the development of sophisticated chiral catalysts and protocols, including asymmetric hydrogenation, transfer hydrogenation, and biocatalytic transformations.

Chiral Catalyst Development and Ligand Design for Carbonyl Reduction

The success of catalytic asymmetric reduction hinges on the design of the chiral catalyst, which typically consists of a metal center and a chiral ligand. The ligand creates a chiral environment around the metal, directing the approach of the reducing agent to one face of the carbonyl group, thereby inducing enantioselectivity.

For the reduction of aromatic ketones like 1-(3-bromo-5-fluorophenyl)ethanone, ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes are commonly employed. The choice of metal and, more importantly, the chiral ligand, dictates the efficiency and selectivity of the reduction.

Key Ligand Families for Asymmetric Carbonyl Reduction:

| Ligand Family | Key Features | Metal Compatibility |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives | Axially chiral biaryl phosphines; provides a C2-symmetric chiral environment. | Ru, Rh |

| TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and its derivatives | C2-symmetric diamine ligands; often used in transfer hydrogenation. | Ru, Rh, Ir |

| Chiral Amino Alcohols | Readily available from natural sources; form oxazaborolidine catalysts (CBS catalysts). | Borane (B79455) |

| P-Chirogenic Phosphines | Chirality resides on the phosphorus atom itself, offering a distinct steric and electronic environment. | Ru, Rh, Ir |

The development of these ligands often focuses on tuning their steric and electronic properties to maximize enantiomeric excess (e.e.) and turnover number (TON) for specific substrates. For a substrate like 1-(3-bromo-5-fluorophenyl)ethanone, ligands with appropriate electronic character to interact with the halogenated aromatic ring are often sought.

Asymmetric Hydrogenation Protocols

Asymmetric hydrogenation involves the direct use of molecular hydrogen (H₂) as the reductant in the presence of a chiral catalyst. This method is highly efficient and produces minimal waste.

Ruthenium-based catalysts, particularly those employing BINAP and its analogues, have been extensively studied for the asymmetric hydrogenation of aromatic ketones. The general reaction involves the activation of H₂ by the metal complex, followed by the stereoselective transfer of two hydride ions to the carbonyl group.

Representative Conditions for Asymmetric Hydrogenation:

| Catalyst System | Substrate | H₂ Pressure | Solvent | Temperature | Yield (%) | e.e. (%) |

| Ru-BINAP/Diamine | Aromatic Ketones | 4-100 atm | Methanol, Ethanol | 25-80 °C | >95 | >98 |

While specific data for the asymmetric hydrogenation of 1-(3-bromo-5-fluorophenyl)ethanone is not widely published in extensive tables, analogous reductions of similar halo-substituted acetophenones have demonstrated high yields and enantioselectivities under optimized conditions.

Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) utilizes a hydrogen donor molecule, most commonly isopropanol (B130326) or a formic acid/triethylamine mixture, in place of gaseous hydrogen. This method offers practical advantages in terms of experimental setup and safety.

The catalysts of choice for ATH are often ruthenium, rhodium, or iridium complexes with chiral diamine or amino alcohol ligands, such as the well-established Noyori-type catalysts based on TsDPEN. The mechanism involves the formation of a metal-hydride species from the hydrogen donor, which then selectively reduces the ketone.

Exemplary Data for Asymmetric Transfer Hydrogenation of Aromatic Ketones:

| Catalyst | Ligand | Hydrogen Donor | Base | Solvent | Yield (%) | e.e. (%) |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | i-PrOH | KOH | i-PrOH | 95-99 | >99 |

| [RhCl₂(Cp*)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | - | CH₂Cl₂ | 90-98 | >97 |

These systems have proven to be highly effective for a broad range of aromatic ketones, and it is anticipated that they would provide high enantioselectivity for 1-(3-bromo-5-fluorophenyl)ethanone.

Biocatalytic Transformations (Enzyme-Mediated Reductions)

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones with exceptional enantioselectivity, often approaching >99% e.e. These reactions are typically performed in aqueous media under mild conditions.

The process involves the use of either isolated KREDs or whole-cell systems (e.g., yeast or bacteria) that express the desired enzyme. A co-factor, usually NADPH or NADH, is required and is typically regenerated in situ using a sacrificial co-substrate like isopropanol or glucose.

Illustrative Results for Biocatalytic Ketone Reduction:

| Enzyme Source | Co-factor Regeneration | Substrate Concentration | pH | Temperature (°C) | Conversion (%) | e.e. (%) |

| Recombinant KRED | Glucose/GDH | 10-50 g/L | 7.0 | 30 | >99 | >99.5 |

| Saccharomyces cerevisiae | Glucose (in situ) | 1-10 g/L | 6.5-7.5 | 25-35 | 80-95 | >98 |

The high degree of substrate specificity of enzymes means that screening a library of KREDs is often necessary to find an optimal catalyst for a specific substrate like 1-(3-bromo-5-fluorophenyl)ethanone.

Chiral Auxiliary-Mediated Synthesis

An alternative to catalytic asymmetric methods is the use of a chiral auxiliary. This classical approach involves covalently attaching a chiral molecule to the substrate or a reagent, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step.

Diastereoselective Synthesis Routes Utilizing Chiral Auxiliaries

In the context of synthesizing this compound, a chiral auxiliary can be attached to a reagent that delivers a hydride to the ketone, leading to a diastereoselective reduction.

One common strategy involves the use of chiral amino alcohols, such as those derived from ephedrine (B3423809) or valine, to create a chiral reducing agent. For instance, a chiral borohydride (B1222165) reagent can be prepared by reacting a chiral amino alcohol with borane. The steric bulk of the auxiliary then dictates the facial selectivity of the hydride delivery to the ketone.

General Scheme for Chiral Auxiliary-Mediated Reduction:

Preparation of Chiral Reducing Agent: A stoichiometric amount of a chiral auxiliary (e.g., an amino alcohol) is reacted with a reducing agent (e.g., borane or lithium aluminum hydride).

Diastereoselective Reduction: The pre-formed chiral reducing agent is then reacted with 1-(3-bromo-5-fluorophenyl)ethanone. The chiral environment of the reagent leads to the preferential formation of one diastereomeric intermediate.

Hydrolysis and Auxiliary Removal: Workup of the reaction mixture hydrolyzes the intermediate, yielding the desired this compound and releasing the chiral auxiliary, which can often be recovered.

While effective, this method is less atom-economical than catalytic approaches due to the use of stoichiometric amounts of the chiral auxiliary. However, it can be a robust and predictable method for achieving high diastereoselectivity.

Resolution Techniques for Enantiomeric Separation

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This approach is practical when a direct asymmetric synthesis is not feasible or efficient.

Classical Resolution Methods (Diastereomeric Salt Formation)

Classical resolution involves reacting the racemic alcohol, 1-(3-bromo-5-fluorophenyl)ethan-1-ol, with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by conventional techniques such as fractional crystallization.

The process would proceed as follows:

Reaction of racemic 1-(3-bromo-5-fluorophenyl)ethan-1-ol with a chiral acid (e.g., (R)-mandelic acid or tartaric acid derivatives) in a suitable solvent.

This reaction forms two diastereomeric salts: [(R)-alcohol-(R)-acid] and [(S)-alcohol-(R)-acid].

Due to their different solubilities, one diastereomeric salt will preferentially crystallize from the solution upon cooling or concentration.

The crystallized salt is isolated by filtration.

The desired enantiomer of the alcohol is then recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid.

The success of this method depends heavily on the difference in solubility between the diastereomeric salts and the ability to form well-defined crystals.

Kinetic Resolution (Enzymatic and Non-Enzymatic)

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of chiral alcohols. wikipedia.org A common strategy is the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate.

In a typical procedure for the enzymatic kinetic resolution of racemic 1-(3-bromo-5-fluorophenyl)ethan-1-ol:

The racemic alcohol is dissolved in an organic solvent.

A lipase (B570770), such as Candida antarctica lipase B (CAL-B), and an acyl donor are added.

The enzyme will selectively acylate one enantiomer at a much faster rate. For instance, the (R)-enantiomer might be preferentially converted to the corresponding ester, (R)-1-(3-bromo-5-fluorophenyl)ethyl acetate, leaving the unreacted (S)-1-(3-bromo-5-fluorophenyl)ethan-1-ol in high enantiomeric excess.

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

The unreacted alcohol and the ester product can then be separated by chromatography. The ester can be subsequently hydrolyzed to afford the (R)-alcohol.

The efficiency of enzymatic resolutions is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity. nih.gov

Non-Enzymatic Kinetic Resolution: This involves the use of chiral chemical catalysts to achieve the same differential reactivity between enantiomers. While not as common as enzymatic methods for alcohols, it remains a viable strategy.

Chromatographic Chiral Separation (e.g., HPLC, SFC)

Direct separation of enantiomers can be achieved using chiral chromatography. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. acs.org For 1-(3-bromo-5-fluorophenyl)ethan-1-ol, a column with a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209), would be a suitable choice. unipi.it The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. acs.org The choice of mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) is crucial for optimizing the separation. nih.gov

Supercritical Fluid Chromatography (SFC): Chiral SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent like methanol. tcichemicals.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. acs.org Polysaccharide-based CSPs are also widely used in SFC for the separation of chiral alcohols.

| Resolution Technique | Principle | Advantages | Considerations |

| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established technique. | Success is dependent on crystallization properties; can be labor-intensive. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed differential reaction of enantiomers. | High selectivity (high E values), mild reaction conditions, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%; requires separation of product and unreacted starting material. |

| Chromatographic Separation | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers, applicable to small and large scales, high purity achievable. | Requires specialized and often expensive chiral columns and instrumentation. |

Stereochemical Control and Enantiopurity Assessment Methodologies

Determining the enantiomeric purity (often expressed as enantiomeric excess, or e.e.) of the synthesized this compound is crucial.

Chiral Derivatization for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers in a standard achiral solvent because they have identical spectra. However, by converting the enantiomeric mixture of the alcohol into a mixture of diastereomers, the non-equivalent protons in the diastereomers will have different chemical shifts in the ¹H NMR spectrum, allowing for their quantification.

This is achieved by reacting the alcohol with a chiral derivatizing agent (CDA). A widely used CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. wikipedia.orgresearchgate.net

The procedure involves:

Reacting the enantiomerically enriched 1-(3-bromo-5-fluorophenyl)ethan-1-ol with a single enantiomer of Mosher's acid chloride (e.g., the (R)-enantiomer).

This reaction forms diastereomeric Mosher's esters: [(R)-alcohol-(R)-Mosher's ester] and [(S)-alcohol-(R)-Mosher's ester].

In the ¹H NMR spectrum of this mixture, specific protons in the alcohol moiety of the two diastereomers will resonate at different frequencies. For example, the methine proton (the hydrogen on the carbon bearing the hydroxyl group) or the methyl protons will appear as two distinct signals.

The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.

The difference in chemical shifts (Δδ) between the diastereomers is influenced by the anisotropic effect of the phenyl group in the Mosher's acid moiety, which adopts a different average conformation when attached to the (R) and (S) enantiomers of the alcohol. nih.gov This method not only allows for the determination of enantiomeric purity but can also be used to assign the absolute configuration of the alcohol. tcichemicals.com

Chiral HPLC and GC Techniques for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of a chiral compound is a critical step in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase. For aromatic alcohols like 1-(3-bromo-5-fluorophenyl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, are often effective. researchgate.net Columns like Chiralcel OD or Chiralpak AD are frequently used. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The choice of the modifier and its concentration is crucial for achieving optimal separation. The differential interaction between the enantiomers and the chiral polymer, which can involve hydrogen bonding, dipole-dipole interactions, and inclusion complexation, leads to different retention times, allowing for their quantification.

Chiral Gas Chromatography (GC) is another powerful technique for the analysis of volatile chiral compounds. For alcohols, derivatization to a more volatile ester or ether may sometimes be necessary, but direct analysis is often possible. Cyclodextrin-based chiral stationary phases are widely used for the separation of chiral alcohols. gcms.czchromatographyonline.com These CSPs are macrocyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. The enantiomers can form transient diastereomeric inclusion complexes with the cyclodextrin, and the different stabilities of these complexes result in their separation. Columns with derivatized β-cyclodextrins, such as permethylated or acetylated derivatives, often provide good resolution for 1-phenylethanol (B42297) and its analogues. sigmaaldrich.com The temperature program of the GC oven is a critical parameter that needs to be optimized to achieve baseline separation of the enantiomers.

Table 2: Typical Conditions for Chiral Chromatography of Aromatic Alcohols

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase/Carrier Gas | Detection | Key Parameters for Optimization |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol mixtures | UV-Vis | Mobile phase composition, flow rate, column temperature |

| Chiral GC | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Helium or Hydrogen | Flame Ionization Detector (FID) | Temperature program, carrier gas flow rate, injection temperature |

Optical Rotation Measurements for Configurational Assignment (as a method, not a property)

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. While the magnitude and sign of the specific rotation are characteristic properties of a chiral molecule, the measurement of optical rotation can also be used as a method for assigning the absolute configuration of a newly synthesized sample. thieme-connect.de

This method is empirical and relies on the comparison of the measured optical rotation of the sample with the known optical rotation of a reference standard of a confirmed absolute configuration. wikipedia.org The absolute configuration of the reference standard must be unequivocally determined by a primary, non-empirical method, most commonly single-crystal X-ray crystallography. wikipedia.orgnih.gov For instance, if a sample of 1-(3-bromo-5-fluorophenyl)ethan-1-ol is synthesized and found to have a positive optical rotation (dextrorotatory, (+)), and a reference sample of this compound with an absolute configuration determined by X-ray crystallography also exhibits a positive rotation under the same measurement conditions (solvent, concentration, temperature, and wavelength), then the synthesized sample can be assigned the (R)-configuration.

It is crucial to understand that there is no general correlation between the R/S nomenclature and the sign of the optical rotation (+/-). thieme-connect.de A compound with an (R)-configuration can be either dextrorotatory or levorotatory, depending on its specific structure and the measurement conditions. Therefore, the assignment of absolute configuration by optical rotation is only valid when a reliable reference standard is available. In the absence of such a standard for the exact molecule, a closely related analogue with a known absolute configuration and optical rotation can sometimes be used for a tentative assignment, but this approach must be used with caution.

The process for configurational assignment using optical rotation involves the following steps:

Synthesis and Purification: The chiral compound is synthesized and purified to a high enantiomeric excess.

Measurement of Optical Rotation: The specific rotation of the purified sample is measured using a polarimeter under well-defined conditions.

Reference to a Standard: The measured optical rotation is compared to the literature value for a standard of known absolute configuration.

Assignment of Configuration: Based on the comparison, the absolute configuration of the synthesized sample is assigned.

Advanced Reaction Mechanisms and Pathways Involving 1r 1 3 Bromo 5 Fluorophenyl Ethan 1 Ol

Mechanistic Insights into its Formation

The primary and most efficient method for the synthesis of (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 3-bromo-5-fluoroacetophenone. This transformation is typically catalyzed by transition metal complexes, most notably those based on ruthenium, featuring chiral ligands.

The mechanism of this catalytic process, often referred to as the Noyori-type asymmetric hydrogenation, involves a metal-ligand bifunctional catalytic system. semanticscholar.orgacs.org The catalyst, generally a ruthenium(II) complex with a chiral diphosphine and a chiral diamine ligand, operates via a concerted, outer-sphere mechanism. acs.org

The key steps in the catalytic cycle are as follows:

Activation of the Pre-catalyst: The pre-catalyst, often a dichloro-ruthenium complex, is activated by a base to form the active ruthenium hydride species.

Hydrogen Transfer: The hydrogen source, typically isopropanol (B130326), coordinates to the ruthenium center.

Formation of the Six-Membered Transition State: The ketone substrate interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H group of the diamine ligand. Simultaneously, a hydride from the ruthenium center is transferred to the carbonyl carbon. This occurs through a six-membered pericyclic transition state. acs.org The chirality of the ligands dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of the (R)-enantiomer of the alcohol.

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to continue the cycle.

The enantiomeric excess of the product is highly dependent on the structure of the chiral ligands and the reaction conditions.

Table 1: Key Factors Influencing the Asymmetric Transfer Hydrogenation

| Factor | Influence |

| Catalyst | The choice of the ruthenium precursor and chiral ligands (e.g., BINAP, DPEN derivatives) is critical for high enantioselectivity. acs.orgmdpi.com |

| Hydrogen Donor | Isopropanol is a common and effective hydrogen source. |

| Base | A base, such as potassium tert-butoxide, is often required to generate the active catalyst. semanticscholar.org |

| Solvent | The polarity and coordinating ability of the solvent can affect the reaction rate and enantioselectivity. |

| Temperature | Lower temperatures generally lead to higher enantiomeric excess. |

Stereodivergent Pathways and Control Mechanisms

While the asymmetric synthesis described above is highly selective for the (1R)-enantiomer, the generation of other stereoisomers, namely the (1S)-enantiomer and diastereomers (if another chiral center is present), requires stereodivergent strategies. Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common set of starting materials by modifying the catalyst or reaction conditions.

For the synthesis of the (1S)-enantiomer of 1-(3-bromo-5-fluorophenyl)ethan-1-ol, the most straightforward approach is to employ the enantiomer of the chiral ligand used for the synthesis of the (1R)-enantiomer. For instance, if a (R,R)-diamine ligand yields the (1R)-alcohol, using the (S,S)-diamine ligand under identical conditions would be expected to produce the (1S)-alcohol with similar enantiomeric purity.

More advanced stereodivergent control can be achieved in reactions where a new stereocenter is generated in a molecule that already contains this compound as a substructure. In such cases, the stereochemical outcome is determined by the interplay between the existing chiral center and the chiral catalyst. This is often referred to as "reagent control" versus "substrate control." By carefully selecting the catalyst, it is possible to override the directing effect of the existing stereocenter and selectively generate either diastereomer.

Reactivity Profiles in Targeted Synthetic Transformations

The synthetic utility of this compound is derived from its distinct reactive sites, which can be addressed with high chemoselectivity.

Alcohol Functional Group Reactivity (e.g., Oxidation, Etherification, Esterification)

The secondary alcohol functionality is a versatile handle for a variety of transformations:

Oxidation: The hydroxyl group can be oxidized back to the corresponding ketone, 3-bromo-5-fluoroacetophenone, using a range of oxidizing agents. This reaction proceeds with the loss of the chiral center.

Etherification: The alcohol can be converted to ethers via Williamson ether synthesis, where the alcohol is first deprotonated with a base to form the alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. This reaction typically proceeds with retention of configuration at the chiral center.

Esterification: Esters can be formed by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). These reactions also generally proceed with retention of stereochemistry at the chiral center.

Halogen-Substituted Aromatic Ring Reactivity (e.g., Cross-Coupling Reactions at Bromine, Nucleophilic Aromatic Substitution at Fluorine)

The bromo and fluoro substituents on the aromatic ring offer opportunities for further functionalization:

Cross-Coupling Reactions at Bromine: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position of the aromatic ring, providing a powerful tool for molecular diversification. The reaction conditions are generally mild enough to preserve the stereochemical integrity of the chiral alcohol.

Nucleophilic Aromatic Substitution at Fluorine: While fluorine is generally a poor leaving group in nucleophilic aromatic substitution (SNAr), its displacement can be achieved under forcing conditions or if the aromatic ring is sufficiently activated by strong electron-withdrawing groups. In the case of this compound, the ring is not highly activated, making SNAr at the fluorine position challenging.

Application As a Chiral Building Block in Complex Molecule Synthesis

Design Principles for Utilizing (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol as a Synthon

The strategic application of this compound in organic synthesis is guided by several key design principles. The inherent chirality of the molecule is its most significant feature, allowing for the transfer of stereochemical information to subsequent products. The hydroxyl group can be readily converted into other functionalities or used as a directing group in stereoselective reactions.

The bromine and fluorine atoms on the phenyl ring provide handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of substituents, facilitating the construction of diverse molecular architectures. The differential reactivity of the C-Br and C-F bonds can also be exploited for sequential functionalization.

Furthermore, the electronic properties imparted by the bromo and fluoro substituents can influence the reactivity of the aromatic ring and the benzylic position, which can be a crucial factor in the design of multi-step synthetic sequences.

Synthesis of Chiral Intermediates and Advanced Precursors

One of the most important applications of chiral benzylic alcohols is their conversion to the corresponding chiral amines. These amines are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds. The conversion of this compound to its corresponding amine can be achieved through several methods, often with retention or inversion of configuration at the stereocenter.

A common strategy involves the activation of the hydroxyl group, for instance, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed. Biocatalytic methods, utilizing enzymes such as ω-transaminases, have also emerged as powerful tools for the asymmetric synthesis of chiral amines from their corresponding ketones, which can be obtained by the oxidation of the chiral alcohol. While direct literature on the amination of this compound is limited, the synthesis of analogous chiral amines is well-documented. For instance, a patent describes the synthesis of (1R)-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanamine as a key intermediate for pyrazolopyrimidinone (B8486647) compounds as PDE1 inhibitors.

Table 1: Representative Methods for the Synthesis of Chiral Amines from Chiral Benzylic Alcohols or their Precursors

| Precursor | Reagents and Conditions | Product | Stereochemical Outcome |

| Chiral Alcohol | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | Chiral Amine | Inversion |

| Chiral Alcohol | DEAD, PPh3, DPPA | Chiral Azide (precursor to amine) | Inversion |

| Prochiral Ketone | ω-Transaminase, Isopropylamine | Chiral Amine | Asymmetric Synthesis |

This table presents generalized methods applicable to chiral benzylic alcohols and is not based on specific experimental data for this compound due to a lack of available literature.

The functional handles present in this compound make it an attractive starting material for the synthesis of stereodefined heterocyclic compounds. The chiral hydroxyl group can participate in cyclization reactions to form oxygen-containing heterocycles such as tetrahydrofurans or can be converted to a nitrogen-containing group to facilitate the synthesis of nitrogenous heterocycles.

For example, intramolecular cyclization reactions can be designed where the benzylic stereocenter directs the formation of a new stereocenter on the heterocyclic ring. The bromo and fluoro substituents on the aromatic ring can be utilized in post-cyclization modifications or can influence the regioselectivity of the cyclization process. While specific examples starting from this compound are not readily found in the literature, the general principles of using chiral benzylic alcohols in heterocycle synthesis are well-established.

The combination of a chiral center and multiple reactive sites allows for the elaboration of this compound into complex, polyfunctional chiral scaffolds. These scaffolds can serve as core structures for the synthesis of compound libraries for drug discovery.

Through a series of stereocontrolled reactions, the hydroxyl group can be transformed, and the aromatic ring can be further functionalized via its halogen substituents. This allows for the systematic variation of substituents around a defined stereochemical core. The development of such scaffolds is a key strategy in modern medicinal chemistry for exploring structure-activity relationships.

Role in Asymmetric Catalysis and Ligand Development (if applicable as a precursor to ligands)

Chiral alcohols and their derivatives, particularly chiral amines, are frequently employed as ligands in asymmetric catalysis. The stereogenic center in close proximity to a coordinating atom (oxygen or nitrogen) can create a chiral environment around a metal center, enabling enantioselective transformations.

While there is no direct evidence in the reviewed literature of this compound being used as a precursor for catalytic ligands, its structural motifs are present in known ligand classes. For example, chiral amino alcohols derived from this compound could potentially be used as ligands for enantioselective additions to aldehydes or in transfer hydrogenation reactions. The electronic modifications on the phenyl ring due to the bromo and fluoro substituents could modulate the catalytic activity and selectivity of such potential ligands. Further research would be required to explore this potential application.

Spectroscopic and Analytical Methods for Structural Elucidation of 1r 1 3 Bromo 5 Fluorophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and stereochemistry of (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol can be constructed.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.

Based on data from analogous compounds such as 1-(3-bromophenyl)ethanol (B1266530) and 1-(3-fluorophenyl)ethanol, the expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below. The splitting patterns are predicted based on spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~7.3 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-4' | ~7.1 - 7.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6' | ~7.0 - 7.2 | Triplet (t) | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| CH (methine) | ~4.9 - 5.1 | Quartet (q) | J(H-H) ≈ 6.5 |

| OH (hydroxyl) | Variable (typically ~2.0-3.0) | Singlet (s) | - |

| CH₃ (methyl) | ~1.4 - 1.6 | Doublet (d) | J(H-H) ≈ 6.5 |

The aromatic protons (H-2', H-4', and H-6') would appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring. The fluorine and bromine substituents would further influence their chemical shifts. The methine proton (CH) is expected to be a quartet due to coupling with the three equivalent methyl protons. The methyl protons (CH₃) would appear as a doublet, being split by the single methine proton. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.

The predicted ¹³C NMR chemical shifts, based on data for similar brominated and fluorinated aromatic compounds, are presented in the following table.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | ~145 - 148 |

| C-2' | ~120 - 123 |

| C-3' | ~130 - 133 |

| C-4' | ~115 - 118 |

| C-5' | ~161 - 164 (d, ¹J(C-F) ≈ 245-250 Hz) |

| C-6' | ~113 - 116 |

| CH (methine) | ~68 - 72 |

| CH₃ (methyl) | ~24 - 27 |

The carbon attached to the fluorine (C-5') is expected to show a large coupling constant (¹J(C-F)) and would appear as a doublet. The carbons attached to the bromine (C-3') and the hydroxyl group (C-1') would also be significantly deshielded.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The predicted chemical shift for the fluorine atom would be in the range of -110 to -115 ppm relative to a CFCl₃ standard.

While ⁷⁹Br and ⁸¹Br are NMR-active nuclei, they are quadrupolar and typically give very broad signals, making them difficult to observe in routine NMR experiments. Therefore, ⁷⁹/⁸¹Br NMR is not commonly used for the structural elucidation of organic bromides.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. youtube.comsdsu.edu For this compound, a cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons, confirming their connectivity. Correlations between the aromatic protons would also help in their assignment.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a cross-peak between the methine proton and its attached carbon, as well as between the methyl protons and their carbon. This allows for the unambiguous assignment of the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu For instance, the methyl protons would show a correlation to the methine carbon and the C-1' carbon of the aromatic ring. The methine proton would show correlations to the C-1', C-2', and C-6' carbons. These correlations are instrumental in piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

The predicted exact masses for the molecular ions of this compound are as follows:

Predicted HRMS Data

| Ion | Predicted Exact Mass |

|---|---|

| [C₈H₈⁷⁹BrFO]⁺ | 217.9797 |

| [C₈H₈⁸¹BrFO]⁺ | 219.9776 |

The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl group (CH₃) to give a prominent peak at m/z 203/205. Another characteristic fragmentation would be the loss of a water molecule (H₂O) from the molecular ion.

Fragmentation Pathways and Structural Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected to appear as a doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values separated by two mass units (M⁺ and M+2).

Key fragmentation pathways for this compound are predictable based on the functional groups present: an alcohol and a substituted aromatic ring. chemguide.co.uklibretexts.org

Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this molecule, the loss of a methyl radical (•CH₃) would result in a stable, resonance-delocalized cation.

Loss of Water: Alcohols frequently undergo dehydration, eliminating a molecule of water (H₂O), particularly under EI conditions. savemyexams.com This would lead to a fragment ion with a mass 18 units less than the molecular ion.

Benzylic Cleavage: The bond between the aromatic ring and the ethan-1-ol side chain can cleave, leading to the formation of a bromofluorophenyl fragment or a protonated acetaldehyde (B116499) fragment.

Loss of Halogens: Fragmentation can also involve the loss of bromine or fluorine radicals, although this is generally less favored than the pathways mentioned above.

The analysis of these fragmentation patterns provides conclusive evidence for the presence of key structural motifs within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | Description of Loss | Predicted m/z Value |

| [C₈H₉BrFO]⁺ | Molecular Ion (M⁺) | 219/221 |

| [C₇H₆BrFO]⁺ | Alpha-cleavage (Loss of •CH₃) | 204/206 |

| [C₈H₇BrF]⁺ | Loss of H₂O | 201/203 |

| [C₆H₄BrF]⁺ | Cleavage of ethyl side chain | 174/176 |

| [C₂H₅O]⁺ | Benzylic cleavage | 45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its alcohol and substituted aromatic functionalities. libretexts.org

C-OH Stretch: The most prominent feature for the alcohol group is the strong, broad absorption band corresponding to the O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding.

Ar-H Stretch: The stretching vibrations of the carbon-hydrogen bonds on the aromatic ring typically appear as a group of weaker bands just above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range. pressbooks.pub

C-X Stretch: The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Br stretching vibration is typically found in the 500-700 cm⁻¹ range, while the C-F stretch appears at a higher frequency, generally between 1000-1400 cm⁻¹. wpmucdn.com

The presence and position of these specific bands in an IR spectrum provide strong evidence for the key functional groups of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Alkyl Group | C-H Stretch | 2850 - 2960 | Medium |

| Fluoroalkane | C-F Stretch | 1000 - 1400 | Strong |

| Bromoalkane | C-Br Stretch | 500 - 700 | Medium to Strong |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can elucidate the connectivity of a molecule, X-ray crystallography is the definitive method for determining its three-dimensional structure and, crucially for chiral molecules, its absolute configuration. nih.gov This technique requires the compound to be in a crystalline form. If this compound itself forms high-quality single crystals, its structure can be determined directly.

The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion. mit.edu When a heavy atom, such as bromine, is present in the structure, it scatters X-rays in a way that allows for the differentiation between a chiral molecule and its mirror image (enantiomer). researchgate.net This technique, often referred to as the Bijvoet method, is considered the gold standard for assigning the absolute stereochemistry of a chiral center. researchgate.net

Should the parent alcohol not be readily crystallizable, a common strategy is to prepare a crystalline derivative. This involves reacting the alcohol with a suitable achiral or chiral reagent to form an ester or other derivative that has a higher propensity to crystallize. The subsequent X-ray analysis of this crystalline derivative allows for the unambiguous determination of the relative and absolute stereochemistry of all chiral centers, which can then be related back to the original molecule. ed.ac.uk The presence of the bromine atom in the molecule is highly advantageous for this analysis, as it acts as a strong anomalous scatterer, increasing the confidence of the absolute configuration assignment. mit.edu

Theoretical and Computational Studies on 1r 1 3 Bromo 5 Fluorophenyl Ethan 1 Ol

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for analyzing the conformational landscape of (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol. nii.ac.jp The molecule's flexibility is primarily defined by the rotation around the Cα-Cipso bond (τ1: O-Cα-Cipso-Cortho) and the Cα-O bond (τ2: H-O-Cα-Cipso).

The potential energy surface (PES) of similar chiral benzylic alcohols, such as benzyl (B1604629) alcohol and 1-phenylethanol (B42297), has been extensively studied, revealing that the most stable conformations are typically gauche. rsc.orguva.es For this compound, calculations would likely identify two primary stable conformers corresponding to different orientations of the hydroxyl group relative to the phenyl ring. These conformers arise from the rotation of the C-O bond and the bond connecting the chiral carbon to the aromatic ring. researchgate.net

The global minimum energy conformation is predicted to be a gauche form, where the hydroxyl group is oriented to allow for potential weak intramolecular interactions, such as an OH···F or OH···π interaction. rsc.orgresearchgate.net The rotational barriers between conformers can also be calculated, providing insight into the molecule's dynamic behavior in different environments. acs.orgresearchgate.net DFT methods like B3LYP or M06-2X, combined with basis sets such as 6-311+G(d,p), are commonly used for these calculations to balance accuracy and computational cost. nii.ac.jpohio-state.edu

Table 1: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (O-Cα-Cipso-Cortho) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| Gauche 1 (Global Minimum) | ~60° | 0.00 | 2.0 - 4.0 |

| Gauche 2 | ~-60° | 0.5 - 1.5 | 2.0 - 4.0 |

Note: Data are representative values based on computational studies of analogous chiral benzylic alcohols. rsc.orguva.es

Electronic Structure and Reactivity Predictions

The electronic properties of this compound govern its reactivity. The distribution of electron density, molecular orbitals, and electrostatic potential can be modeled using DFT. The presence of electronegative bromine and fluorine atoms significantly influences the electronic landscape of the phenyl ring, creating regions of positive and negative electrostatic potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is likely localized on the electron-rich aromatic ring, while the LUMO may be distributed across the ring and the C-Br bond, suggesting susceptibility to nucleophilic attack at the carbon bearing the bromine or electrophilic attack on the ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling is crucial for understanding the mechanisms of reactions involving this compound, particularly its synthesis. The primary route to this chiral alcohol is the asymmetric reduction of its corresponding prochiral ketone, 3-bromo-5-fluoroacetophenone. nih.gov

Computational studies, using DFT, can model the reaction pathway of this reduction, whether it is catalyzed by enzymes (ketoreductases) or chiral chemical catalysts (e.g., those based on ruthenium or rhodium). acs.orgmdpi.comnih.gov The modeling involves locating the transition state structure for the hydride transfer from the reducing agent (such as isopropanol (B130326) in transfer hydrogenation or a borane) to the carbonyl carbon of the ketone. researchgate.netwikipedia.org

These models can elucidate the factors controlling the high enantioselectivity of the reaction. acs.orgresearchgate.net By calculating the activation energies for the pathways leading to the (R) and (S) enantiomers, researchers can predict which product will be favored. The calculations often reveal that non-covalent interactions, such as hydrogen bonding or π-π stacking between the substrate and the chiral catalyst, stabilize the transition state leading to the major enantiomer. acs.orgmdpi.com

Table 2: Representative Calculated Energy Barriers for Asymmetric Reduction

| Transition State | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Major Enantiomer |

|---|---|---|---|

| TS-R | Chiral Ru-diamine complex | 10.5 | (R)-alcohol |

Note: Values are hypothetical and based on DFT studies of similar asymmetric ketone reductions. acs.orgacs.org

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent environment over time. nih.gov These simulations provide a detailed picture of solute-solvent interactions and how the solvent influences the conformational preferences of the molecule. nih.govaip.org

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent), and their movements are calculated over time based on a force field. This allows for the study of hydrogen bonding between the alcohol's hydroxyl group and solvent molecules. The stability of different conformers can be assessed in various solvents, revealing whether polar or nonpolar environments favor specific orientations. researchgate.net

Furthermore, MD simulations can explore the phenomenon of "chirality transfer," where the chiral solute induces a degree of order and chirality in the surrounding achiral solvent molecules. nih.govconcordia.ca Analysis of the radial distribution functions from the simulation can quantify the structuring of the solvent around the solute, particularly around the hydroxyl group and the halogenated phenyl ring. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which is invaluable for structure verification. rsc.org DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. acs.orgacs.orgnih.gov

For an accurate prediction, the geometry of the molecule is first optimized, and then the NMR shielding tensors are calculated. researchgate.net Since the observed spectrum is an average over all populated conformers, it is crucial to perform a conformational analysis and calculate the NMR parameters for each stable conformer. The final predicted spectrum is a Boltzmann-weighted average of the individual spectra. acs.org

The accuracy of DFT-predicted NMR shifts for fluorinated organic compounds is generally high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C. nih.govchemrxiv.org For ¹⁹F NMR, specialized methods and basis sets can yield predictions with an RMS error of around 3-4 ppm, which is sufficient to distinguish between different fluorine environments. unipd.itrsc.orgrsc.orgresearchgate.net These predictions are a powerful aid in assigning experimental spectra and confirming the molecular structure. researchgate.netnih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (ppm)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| H (hydroxyl) | 2.50 | 2.65 | -0.15 |

| H (methine) | 4.85 | 4.92 | -0.07 |

| H (methyl) | 1.45 | 1.51 | -0.06 |

| C (methine) | 70.0 | 70.8 | -0.8 |

| C (ipso) | 145.0 | 146.2 | -1.2 |

| C-F | 163.0 | 164.5 | -1.5 |

| C-Br | 122.5 | 121.8 | +0.7 |

Note: These are representative values illustrating the typical accuracy of DFT-based NMR predictions. nih.govrsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The primary route to (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol involves the asymmetric reduction of the corresponding prochiral ketone, 3-bromo-5-fluoroacetophenone. While established methods like the Corey-Bakshi-Shibata (CBS) reduction provide high enantioselectivity, future research could focus on developing more sustainable and economically viable synthetic strategies.

One promising area is the exploration of biocatalysis. The use of whole-cell systems or isolated ketoreductase enzymes could offer a greener alternative to traditional chemical reductants. researchgate.netnih.govwikipedia.org Research in this direction would involve screening for and engineering enzymes that can efficiently reduce 3-bromo-5-fluoroacetophenone with high enantioselectivity and under mild, aqueous conditions. The development of such biocatalytic processes would not only reduce the environmental impact but also potentially lower production costs.

Another avenue for investigation is the development of novel, non-precious metal-based catalysts for asymmetric transfer hydrogenation. While ruthenium and rhodium complexes are effective, their cost and toxicity are concerns. wikipedia.org Future work could focus on designing and synthesizing catalysts based on more abundant and less toxic metals like iron or copper, which can achieve comparable levels of enantioselectivity.

Furthermore, continuous flow chemistry presents an opportunity for the scalable and safe synthesis of this compound. Developing a continuous flow process for the asymmetric reduction of 3-bromo-5-fluoroacetophenone would allow for better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processes.

Exploration of New Reactivity Modes and Transformations

The synthetic potential of this compound is far from fully exploited. Future research should aim to uncover new reactivity modes and transformations of this versatile building block.

The bromine and fluorine substituents on the aromatic ring offer handles for various cross-coupling reactions. While Suzuki and Sonogashira couplings are common, exploring less conventional cross-coupling reactions could lead to the synthesis of novel derivatives. For instance, investigating Buchwald-Hartwig amination or C-H activation strategies at the positions ortho to the halogen substituents could provide access to a wider range of functionalized analogues.

The hydroxyl group of the chiral center can be derivatized to explore further transformations. For example, conversion to a good leaving group would enable nucleophilic substitution reactions to introduce a variety of functionalities with inversion of stereochemistry, providing access to the (1S)-enantiomer. Additionally, oxidation of the alcohol to the corresponding ketone would allow for the exploration of subsequent stereoselective additions to the carbonyl group.

Integration into Cascading Reactions and Multi-Component Systems

To enhance synthetic efficiency, future research should focus on integrating this compound into cascading or multi-component reactions (MCRs). nih.govbohrium.comnih.govrsc.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, solvent waste, and purification efforts.

Designing MCRs where this compound acts as a key chiral component could lead to the rapid generation of libraries of complex and stereochemically defined molecules. For instance, a Passerini or Ugi reaction involving this chiral alcohol could yield highly functionalized and optically active products with potential biological activity.

Advanced Applications in Material Science or other Emerging Fields (if applicable as a building block)

While the primary application of chiral building blocks like this compound is in medicinal chemistry, its unique electronic and structural properties could be harnessed in materials science. The presence of bromine and fluorine atoms can influence properties such as liquid crystallinity, and the chirality can induce helical structures in polymers or supramolecular assemblies.

Future research could explore the incorporation of this chiral unit into liquid crystal polymers, chiral metal-organic frameworks (MOFs), or as a dopant in organic light-emitting diodes (OLEDs) to investigate its impact on the material's properties. The development of chiral sensors for enantioselective recognition is another potential area of application.

Computational Design of Derivatives with Enhanced Synthetic Utility

Computational chemistry can play a crucial role in guiding future research by predicting the properties and reactivity of derivatives of this compound. researchgate.netresearchgate.net Density functional theory (DFT) calculations can be employed to model the transition states of various reactions, allowing for the rational design of catalysts and reaction conditions to achieve desired outcomes.

For instance, computational studies could be used to predict the substrate specificity of engineered ketoreductases for 3-bromo-5-fluoroacetophenone, thus accelerating the development of efficient biocatalytic processes. Similarly, modeling the steric and electronic effects of different substituents on the phenyl ring could aid in the design of derivatives with enhanced reactivity or specific binding properties for biological targets. Computational modeling can also be used to understand the factors governing the enantioselectivity in catalytic reductions, such as the role of London dispersion forces in the Corey-Bakshi-Shibata reduction. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing (1R)-1-(3-bromo-5-fluorophenyl)ethan-1-ol with high enantiomeric purity?

Methodological Answer:

The synthesis of enantiomerically pure (1R)-configured aryl ethanols can be achieved via asymmetric reduction of the corresponding ketone using chiral catalysts. For example, a method reported for analogous fluorophenyl ethanols employs NaBH₄ with a chiral ligand (e.g., (R)-BINOL) to reduce 3-bromo-5-fluoroacetophenone, yielding the (1R)-alcohol in >85% enantiomeric excess (ee). Post-synthesis purification via chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase) can further enhance ee to >99% .

Basic: Which analytical techniques are most reliable for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC : Baseline separation of enantiomers is achieved using a Chiralpak AD-H column with a hexane/ethanol (95:5) mobile phase at 1.0 mL/min flow rate, monitored at 254 nm. Retention times and peak areas quantify enantiomeric ratios .

- NMR Spectroscopy : and NMR chemical shifts (e.g., hydroxyl proton at δ 1.4–1.6 ppm, aromatic protons at δ 7.2–7.8 ppm) and coupling constants confirm structural integrity. NOE experiments can validate spatial arrangements .

Basic: How can the hydroxyl group in this compound be selectively functionalized without affecting the bromo or fluoro substituents?

Methodological Answer:

The hydroxyl group can be selectively derivatized under mild conditions:

- Esterification : React with acetic anhydride in pyridine at 0–5°C to form the acetate ester, preserving halogen substituents.

- Silylation : Use tert-butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole as a base to protect the -OH group.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-substitution .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (GHS H332).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous drainage .

Advanced: How can researchers resolve low enantiomeric excess (ee) observed during the synthesis of this compound?

Methodological Answer:

Low ee often stems from racemization during workup. Mitigation strategies include:

- Low-Temperature Quenching : Add reaction mixtures to ice-cold brine to minimize thermal racemization.

- Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.

Validate improvements via chiral HPLC with a Daicel CHIRALCEL OD-H column .

Advanced: What experimental design limitations could affect the stability of this compound in long-term studies?

Methodological Answer:

- Degradation Pathways : Photooxidation of the bromoaryl group or hydrolysis of the -OH group may occur. Use amber vials and store under nitrogen.

- Sample Cooling : Continuous cooling at –20°C during extended analyses (e.g., HPLC runs >6 hours) prevents thermal decomposition .

Advanced: How should researchers address contradictory NMR data when assigning the structure of this compound?

Methodological Answer:

- Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm bond angles and stereochemistry.

- 2D NMR : Perform - HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the hydroxyl proton and C1 confirm the alcohol’s position .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for SN2 reactions at the bromine site.

- Hammett Analysis : Correlate σ values of substituents (Br: +0.26, F: +0.06) to predict reaction rates. Experimental validation via kinetic studies (e.g., monitoring bromide release with AgNO₃) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.